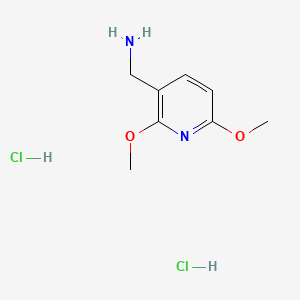![molecular formula C9H18ClN3O B8214914 1-[(3S)-piperidin-3-yl]-1,3-diazinan-2-one hydrochloride](/img/structure/B8214914.png)
1-[(3S)-piperidin-3-yl]-1,3-diazinan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3S)-piperidin-3-yl]-1,3-diazinan-2-one hydrochloride is a chemical compound with the molecular formula C9H18ClN3O It is a derivative of piperidine and diazinane, featuring a piperidin-3-yl group and a diazinan-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3S)-piperidin-3-yl]-1,3-diazinan-2-one hydrochloride typically involves the reaction of piperidine derivatives with diazinane precursors. One common method includes the reaction of a piperidine derivative with a diazinane compound under controlled conditions, such as specific temperatures and the presence of catalysts . The reaction conditions may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and crystallization, to obtain the hydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions
1-[(3S)-piperidin-3-yl]-1,3-diazinan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups .
Scientific Research Applications
1-[(3S)-piperidin-3-yl]-1,3-diazinan-2-one hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(3S)-piperidin-3-yl]-1,3-diazinan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and diazinane derivatives, such as:
Piperidine derivatives: These compounds share the piperidine core and may have similar biological activities.
Diazinane derivatives: These compounds feature the diazinane core and may exhibit similar chemical reactivity.
Uniqueness
1-[(3S)-piperidin-3-yl]-1,3-diazinan-2-one hydrochloride is unique due to its specific combination of piperidine and diazinane structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
IUPAC Name |
1-[(3S)-piperidin-3-yl]-1,3-diazinan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.ClH/c13-9-11-5-2-6-12(9)8-3-1-4-10-7-8;/h8,10H,1-7H2,(H,11,13);1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJJYZJPQYFAIA-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCCNC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)N2CCCNC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl({[2-(trifluoromethyl)pyridin-4-yl]methyl})amine dihydrochloride](/img/structure/B8214833.png)
![2-(Dimethylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B8214847.png)
![2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B8214852.png)
![N-ethyl-N-[(3S)-piperidin-3-yl]propanamide hydrochloride](/img/structure/B8214859.png)
![N-ethyl-N-[(3S)-piperidin-3-yl]acetamide hydrochloride](/img/structure/B8214861.png)
![1-methyl-3-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride](/img/structure/B8214878.png)
![(R)-1-(Piperidin-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride](/img/structure/B8214879.png)
![(3'S)-[1,3'-bipiperidin]-2-one hydrochloride](/img/structure/B8214886.png)
![4-[(3S)-piperidin-3-yl]morpholin-3-one hydrochloride](/img/structure/B8214887.png)
![N-ethyl-N-[(3R)-piperidin-3-yl]acetamide hydrochloride](/img/structure/B8214897.png)

![1-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride](/img/structure/B8214920.png)
![1-methyl-3-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride](/img/structure/B8214922.png)
![(S)-2-Methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B8214927.png)
